Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

Description

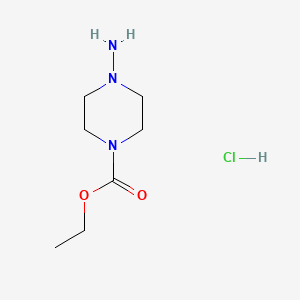

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-aminopiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.ClH/c1-2-12-7(11)9-3-5-10(8)6-4-9;/h2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZAVRDHPWVEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

- Ethyl 4-aminopiperazine-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is frequently used in the preparation of various piperidine derivatives, which are crucial for developing pharmaceuticals and agrochemicals .

Chemical Reactions

- The compound can undergo several chemical transformations, including:

- Oxidation: It can be oxidized to form N-oxides.

- Reduction: The ester group can be reduced to an alcohol.

- Substitution Reactions: The piperazine moiety can participate in electrophilic aromatic substitution reactions.

Biological Applications

Pharmacological Studies

- This compound has been investigated for its potential pharmacological properties, including:

Receptor Binding Studies

- The compound is being explored as a ligand in receptor binding studies. Its ability to interact with specific receptors enhances its potential as a therapeutic agent in treating various conditions .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its role as a precursor in the synthesis of more complex compounds makes it valuable in the chemical manufacturing sector .

Analytical Chemistry

- The compound is also employed in analytical techniques such as High-Performance Liquid Chromatography (HPLC) for the separation and analysis of related compounds. This application is crucial for quality control and research purposes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with dopamine or serotonin receptors, affecting neurotransmission and potentially exhibiting psychotropic effects .

Comparison with Similar Compounds

Ethyl 4-Oxo-Piperidine-3-Carboxylate Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₃ (estimated from name).

- Key Differences: Replaces the amino group with a ketone (oxo) at the 4-position of the piperidine ring. This substitution reduces nucleophilicity, making it less reactive in amine-coupling reactions compared to the target compound.

- Applications: Primarily used in synthesizing heterocyclic compounds where ketone functionality is critical. Limited data on physical properties are available .

Benzyl 4-Aminopiperidine-1-Carboxylate

- Molecular Formula : C₁₃H₁₈N₂O₂.

- Molecular Weight : 234.29 g/mol.

- Physical Properties : Melting point of 68°C , exists as a powder.

- The absence of a hydrochloride counterion may reduce aqueous solubility.

- Safety : Requires stringent personal protective equipment (PPE), including chemical-resistant gloves and respirators, due to uninvestigated toxicological profiles .

1-Acetyl-4-Methylpiperazine Hydrochloride

- Molecular Formula : C₇H₁₅ClN₂O (CAS: 60787-05-5).

- Key Differences : Features an acetyl group instead of a carboxylate ester and a methyl substituent on the piperazine ring. The acetyl group enhances electrophilicity, making it suitable for acyl-transfer reactions.

- Applications: Used in peptide modifications and as a building block for kinase inhibitors. Limited physical data are reported .

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide

- Molecular Formula : C₁₃H₁₈ClN₃O.

- Structural Features : Replaces the ethyl carboxylate with a carboxamide group linked to a 4-chlorophenyl moiety. The piperazine ring adopts a chair conformation , similar to the target compound.

- Interactions : Forms hydrogen-bonded chains via N–H⋯O interactions, influencing crystallinity and solubility. Applications include antimicrobial and anticancer agent development .

Ethyl 4-(3-Chloropropanoyl)piperazine-1-Carboxylate

- Molecular Formula : C₁₀H₁₇ClN₂O₃ (CAS: 61367-19-9).

- Key Differences: Introduces a 3-chloropropanoyl group, enhancing electrophilicity for nucleophilic substitution reactions.

- Applications: Used in synthesizing protease inhibitors and functionalized polymers. The chlorinated acyl group increases reactivity compared to the target compound’s amino-carboxylate structure .

Comparative Data Table

Key Findings and Insights

- Reactivity: The amino group in the target compound enhances nucleophilicity, making it superior for coupling reactions compared to ketone- or acyl-substituted analogs .

- Solubility : Hydrochloride salts (e.g., the target compound) generally exhibit better aqueous solubility than neutral analogs like benzyl derivatives .

- Safety: Benzyl 4-aminopiperidine-1-carboxylate requires rigorous PPE due to undefined toxicity, whereas safety data for the target compound remain sparse .

- Structural Flexibility : Carboxamide and chlorinated derivatives (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) enable tailored intermolecular interactions for crystal engineering or targeted drug design .

Biological Activity

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of an ethyl group and an amino functional group. Its chemical formula is C₇H₁₄ClN₃O₂, and it has a molar mass of approximately 195.66 g/mol. The piperazine ring structure is known to enhance solubility and bioavailability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- CXCR4 Antagonism : This compound has shown potential as a CXCR4 antagonist, which is crucial in various pathological conditions, including cancer metastasis and HIV infection. CXCR4 plays a significant role in cell signaling pathways that govern cell migration and survival .

- Nitric Oxide Production : It has been reported that compounds with similar structures can induce nitric oxide (NO) production in macrophages, mediating tumoricidal and bactericidal actions . NO acts as a signaling molecule involved in inflammation and immune responses.

- Antitubercular Activity : Recent studies indicate that derivatives containing the piperazine moiety exhibit promising antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for some derivatives were found to be below 0.016 μg/mL, indicating potent activity.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound in various biological assays:

- CXCR4 Inhibition : Compounds similar to ethyl 4-aminopiperazine have been evaluated for their ability to inhibit CXCR4-mediated calcium flux, showing robust antagonistic activity .

- Antimicrobial Activity : The compound has also been tested for antimicrobial properties, exhibiting significant activity against various bacterial strains .

Case Studies

- Antitubercular Agents : A study designed novel benzothiazinone derivatives containing the N-(amino)piperazine moiety, which includes ethyl 4-aminopiperazine derivatives. These compounds showed excellent in vitro activity against Mycobacterium tuberculosis with minimal cytotoxicity .

- Cancer Research : Research on compounds with similar structures revealed their role in inhibiting tumor growth through CXCR4 antagonism, highlighting their potential therapeutic applications in oncology .

Data Tables

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Ethyl 4-aminopiperazine-1-carboxylate hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators for airborne particulates, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent ocular exposure .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in a well-sealed container at -20°C to maintain stability, and avoid exposure to moisture or light .

Q. How can researchers synthesize this compound with high reproducibility?

- Methodological Answer :

- Coupling Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups during peptide derivatization, ensuring efficient amide bond formation .

- Reaction Conditions : Optimize pH (6–8) and temperature (20–25°C) to minimize side reactions. Monitor progress via TLC or HPLC .

- Purification : Employ recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate the hydrochloride salt .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 255 nm (λmax) to quantify impurities; validate with reference standards .

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm structural integrity and detect residual solvents .

- Mass Spectrometry : Perform ESI-MS to verify molecular weight (e.g., 381.4 g/mol for the hydrochloride salt) .

Advanced Research Questions

Q. How can environmental factors (pH, temperature) influence the stability and reactivity of this compound?

- Methodological Answer :

- pH Studies : Conduct accelerated degradation experiments at pH 2–10 (using buffer solutions) to identify hydrolysis-sensitive functional groups. For example, the ester group may hydrolyze under alkaline conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine phase transitions (e.g., melting point ~232–234°C for related piperidine derivatives) and assess decomposition thresholds .

Q. What strategies mitigate impurities like N-ethyl byproducts during synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., free amine formation) and adjust reagent stoichiometry .

- Byproduct Removal : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted amines during coupling steps .

- Process Optimization : Implement continuous flow reactors for precise control of residence time and temperature, reducing side reactions .

Q. How can the biological activity of derivatives synthesized from this compound be validated in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based thrombin inhibition assays (e.g., Dabigatran ethyl ester as a reference inhibitor with ) to evaluate binding affinity .

- Receptor Binding Studies : Perform radioligand displacement assays (e.g., -labeled analogs) to measure interactions with target receptors .

Q. What scalable production methods are suitable for transitioning from lab-scale to industrial synthesis?

- Methodological Answer :

- Flow Chemistry : Utilize microreactors with automated temperature/pressure controls to enhance mixing and reduce batch variability .

- Crystallization Engineering : Optimize anti-solvent addition (e.g., tert-butyl methyl ether) to improve yield and particle size distribution during salt formation .

Data Contradiction & Optimization

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare data with peer-reviewed references (e.g., CAS RN 24269-61-2 for related piperazine derivatives) and verify instrumentation calibration .

- Collaborative Analysis : Share samples with independent labs for parallel characterization (e.g., inter-laboratory NMR studies) .

Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.